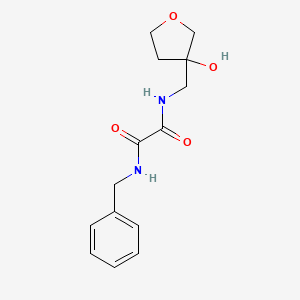

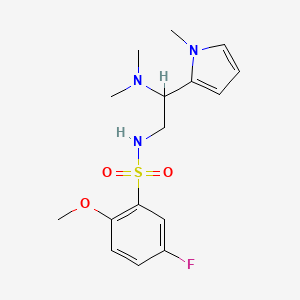

N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has been synthesized using various methods. In

Scientific Research Applications

Antiproliferative Agents

Research on compounds structurally related to N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, has shown significant potential in the development of antiproliferative agents against various cancer cell lines. The synthesis of these compounds via copper-catalyzed azide-alkyne cycloaddition demonstrated their ability to inhibit cancer cell growth, with specific examples showing high potency against breast tumor cells. This indicates the relevance of structurally similar compounds in cancer research, potentially including N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide as a scaffold for further modifications to enhance antiproliferative activity (Stefely et al., 2010).

Catalysis and Organic Synthesis

Compounds with functionalities similar to N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide are often involved in catalytic processes and organic synthesis. For example, research involving the copper(II)-mediated ortho-hydroxylation of benzoates showcases the utility of related compounds in synthetic chemistry. These studies provide insights into the mechanisms of catalysis, potentially offering pathways for the synthesis of complex molecules, including pharmaceuticals and materials (Buijs et al., 2002).

Coordination Polymers and Material Science

Research on coordination polymers involving N,N'-di(3-methylpyridyl)oxalamide (a compound with a similar functional group arrangement) has revealed applications in material science, particularly in the synthesis and structural analysis of novel polymers with potential uses in catalysis, gas storage, and separation processes. This suggests that N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide could serve as a precursor or component in the development of new materials with unique properties (Lakshmanan et al., 2022).

Corrosion Inhibition

Related research into the corrosion inhibition properties of benzoxazines on mild steel in acidic solutions indicates the potential application of N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in protecting metals against corrosion. This could be particularly relevant in industrial settings where metal preservation is critical (Kadhim et al., 2017).

properties

IUPAC Name |

N-benzyl-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-12(15-8-11-4-2-1-3-5-11)13(18)16-9-14(19)6-7-20-10-14/h1-5,19H,6-10H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFNISRVXCIZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)

![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)

![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)

![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760038.png)

![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)

![2-[2-(Dimethylamino)ethoxy]acetic acid](/img/structure/B2760041.png)

![Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760046.png)